

Application Notes and Protocols for MM120 in Rodent Models

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Compound of Interest

Compound Name: ZP 120C

Cat. No.: B12408398

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Disclaimer: Information on a compound specifically named "**ZP 120C**" was not found in the available preclinical literature. The following application notes and protocols are based on the available data for MM120 (lysergide D-tartrate), a compound with available preclinical rodent study data, and are provided as a comprehensive example.

These notes are intended for researchers, scientists, and drug development professionals working with rodent models.

I. Quantitative Data Summary

The following table summarizes the reported dosages of MM120 used in preclinical rodent studies.

Animal Model	Administration Route	Dosage Range	Study Duration	Key Findings
Male Sprague Dawley Rats	Oral Gavage	0.5, 2.0, and 6.0 mg/kg	Single Dose	No effects on behavioral or physiological states at 0.5 mg/kg. Vocalization and mild piloerection observed at 6.0 mg/kg.[1][2]
Male and Female Sprague Dawley Rats	Oral Gavage	0.5, 2.0, and 6.0 mg/kg	4 weeks (daily)	No evidence of physical dependence or withdrawal. No changes in basic or fine movements, total ambulation, total rears, or total distance traveled.[1][2]

II. Experimental Protocols

A. Single-Dose Oral Gavage Study in Rats

This protocol is based on studies evaluating the acute effects of MM120.[2]

- 1. Animal Model:
 - Species: Sprague Dawley rats
 - Sex: Male
 - Number: 6 per group

- 2. Compound Preparation and Administration:
 - Compound: MM120 (lysergide D-tartrate)
 - Vehicle: To be determined based on compound solubility (e.g., sterile water, saline).
 - Dose Levels: 0 (vehicle only), 0.5, 2.0, and 6.0 mg/kg.
 - Route of Administration: Oral gavage.
- 3. Experimental Procedure:
 - Acclimatize animals for a minimum of 7 days prior to the experiment.
 - Fast animals overnight before dosing.
 - Administer a single dose of MM120 or vehicle via oral gavage.
 - Conduct behavioral and physiological assessments at baseline (pre-dose) and at 15, 60, 120, and 240 minutes post-dosing using a Modified Irwin test.
 - Perform a functional observation battery (FOB) on the day of dosing and 24 hours post-dose to assess long-term neurological effects.
- 4. Endpoint Measurements:
 - Modified Irwin Test: Assess behavioral and physiological states.
 - Functional Observation Battery (FOB): Evaluate neurological effects.
 - Clinical observations: Record any adverse effects such as vocalization or piloerection.

B. Chronic Daily Dosing Study in Rats

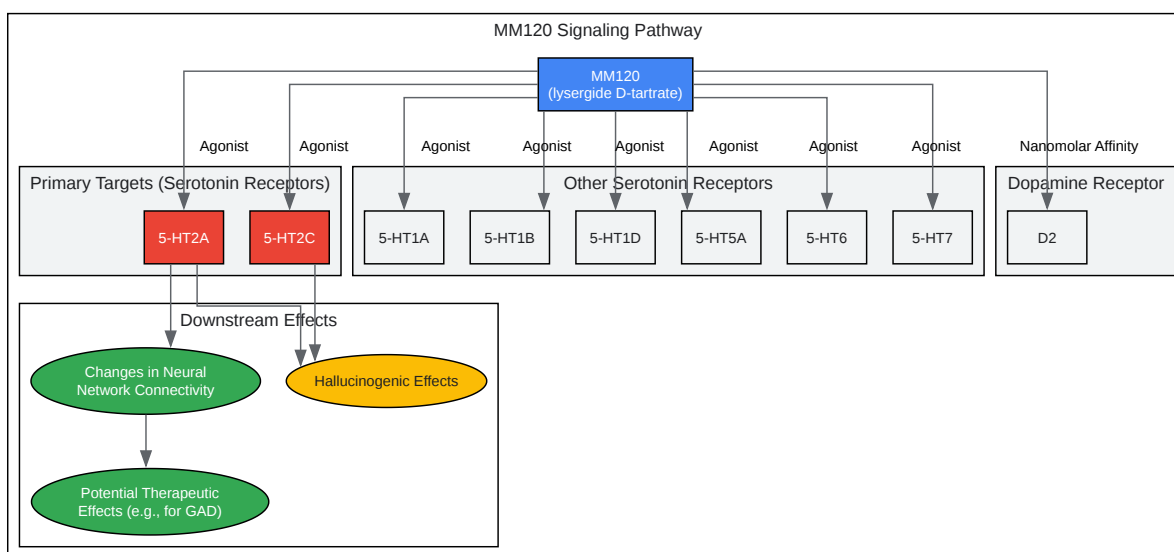
This protocol is designed to assess the effects of repeated MM120 administration.^[2]

- 1. Animal Model:
 - Species: Sprague Dawley rats

- Sex: Male and Female
- Number: 10-15 per sex per group
- 2. Compound Preparation and Administration:
 - Compound: MM120 (lysergide D-tartrate)
 - Vehicle: To be determined based on compound solubility.
 - Dose Levels: 0 (vehicle only), 0.5, 2.0, and 6.0 mg/kg.
 - Route of Administration: Oral gavage.
 - Dosing Schedule: Daily for four weeks.
- 3. Experimental Procedure:
 - Acclimatize animals for a minimum of 7 days.
 - Administer MM120 or vehicle daily via oral gavage for 28 consecutive days.
 - Perform a Functional Observation Battery (FOB) at pre-dose, on dosing day 27, and on day 25 of a 4-week recovery phase.
 - Monitor for any signs of physical dependence or withdrawal during the study and recovery phase.
 - Conduct toxicological and toxicokinetic evaluations.
- 4. Endpoint Measurements:
 - Functional Observation Battery (FOB): Assess motor activity (basic and fine movements, ambulation, rears, distance traveled).
 - Toxicological assessments: To be determined based on study objectives.
 - Toxicokinetic analysis: To be determined based on study objectives.

III. Signaling Pathway and Mechanism of Action

MM120's mechanism of action is primarily mediated by the serotonin system.[1][2] It is an agonist at multiple serotonin (5-HT) receptors, with its hallucinogenic effects driven by agonism at 5-HT2A and 5-HT2C receptors.[1][2] MM120 also demonstrates agonist activity at 5-HT1A, 5-HT1B, 5-HT1D, 5-HT5A, 5-HT6, and 5-HT7 receptors, and has a lower affinity for D2 dopaminergic receptors.[1][2] The therapeutic effects are thought to result from changes in neural network connectivity mediated by 5-HT2A activity.[1]

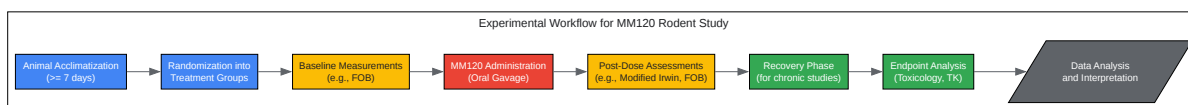


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Caption: MM120 acts as an agonist on multiple serotonin receptors.

IV. Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for a preclinical rodent study with MM120.



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Caption: A typical workflow for preclinical rodent studies of MM120.

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References

- 1. MM120 demonstrates no evidence of abuse potential in rodent preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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